molecular formula C22H30O B601933 Desogestrel delta 3-isomer CAS No. 201360-82-9

Desogestrel delta 3-isomer

Cat. No.: B601933
CAS No.: 201360-82-9
M. Wt: 310.48
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Description

Desogestrel is a third-generation synthetic progestogen used primarily in hormonal contraceptives. Upon oral administration, it undergoes rapid and near-complete conversion (≈80%) to its active metabolite, 3-ketodesogestrel (etonogestrel), which mediates its progestogenic effects . Notably, desogestrel itself is detectable only transiently in blood (≤3 hours post-administration), while 3-ketodesogestrel achieves peak serum concentrations within 2–3 hours and exhibits a half-life of 12–24 hours .

Preparation Methods

The synthesis of desogestrel delta 3-isomer involves several steps. One common method starts with the commercially available delta 8 estradiol methyl ether, which is oxidized under Oppenauer conditions to form the corresponding 17-ketone. This intermediate undergoes further reactions, including Wittig olefination, to produce the desired isomer . Industrial production methods often involve microbiological hydroxylation and palladium-catalyzed cyclization reactions to ensure high yield and purity .

Scientific Research Applications

Hormonal Contraceptives

Desogestrel delta 3-isomer is predominantly used in oral contraceptive formulations. It exhibits strong progestational activity, which is crucial for preventing ovulation. The compound is often combined with estrogen in combination pills to enhance contraceptive efficacy and regulate menstrual cycles.

Table 1: Comparison of Contraceptive Efficacy

Contraceptive TypeActive IngredientsEfficacy Rate (%)Common Brand Names
Oral ContraceptivesDesogestrel + Ethinyl Estradiol99.9Marvelon, Mercilon
ImplantEtonogestrel99.95Implanon
Vaginal RingEtonogestrel99.7NuvaRing

Treatment of Menstrual Disorders

This compound is also employed in managing various menstrual disorders such as dysmenorrhea (painful periods), menorrhagia (heavy menstrual bleeding), and irregular menstrual cycles. Its progestational effects help stabilize the endometrial lining, reducing excessive bleeding and pain during menstruation.

Hormone Replacement Therapy (HRT)

In hormone replacement therapy, this compound can be used to alleviate menopausal symptoms by balancing hormone levels. It is particularly beneficial for women who cannot tolerate estrogen or have contraindications to its use.

Case Study: HRT Efficacy

A study involving postmenopausal women demonstrated that a combination of desogestrel and estrogen significantly reduced hot flashes and improved quality of life without the increased risk of endometrial hyperplasia associated with unopposed estrogen therapy .

Endometriosis Management

This compound has shown promise in managing endometriosis, a condition characterized by the growth of endometrial tissue outside the uterus. By suppressing ovulation and reducing estrogen levels, it helps alleviate pain and other symptoms associated with this disorder.

Clinical Evidence

Research indicates that patients treated with desogestrel experienced a notable reduction in pelvic pain and lesion size compared to those receiving placebo treatments .

Potential Anti-Cancer Applications

Emerging studies suggest that this compound may have anti-cancer properties, particularly against hormone-sensitive cancers such as breast and ovarian cancer. Its ability to modulate hormonal pathways could potentially inhibit tumor growth.

Preliminary Findings

In vitro studies have indicated that desogestrel can induce apoptosis in certain cancer cell lines, suggesting a need for further research into its role as an adjunctive treatment in oncology .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Progestogens

Desogestrel belongs to the third-generation progestogens, alongside gestodene and norgestimate . Below is a detailed comparison of their pharmacological and clinical profiles:

Thromboembolic Risk

  • Desogestrel and Gestodene: Both compounds are associated with a 2-fold higher risk of thromboembolism compared to second-generation progestogens like levonorgestrel. This risk is linked to their enhanced activation of protease-activated receptor 1 (PAR1), a pathway implicated in coagulation .
  • Levonorgestrel: Exhibits lower PAR1-enhancing activity, correlating with a comparatively lower thromboembolic risk .

PAR1-Enhancing Potency

  • Gestodene: Demonstrates the highest PAR1-enhancing effect, with 1.6-fold and 1.5-fold greater potency than levonorgestrel and desogestrel, respectively, at 10 μM concentration .
  • Desogestrel: Moderately enhances PAR1 activity, positioning it between gestodene and levonorgestrel in potency .

Metabolic Pathways

Compound Bioavailability & Metabolism Active Metabolite Half-Life (Active Form)
Desogestrel Rapid absorption; ≈80% converted to 3-ketodesogestrel 3-ketodesogestrel 12–24 hours
Gestodene Limited data in provided evidence Not specified Not specified
Levonorgestrel Well-absorbed; no major metabolites described None Varies by formulation

Analytical Differentiation of Isomers

Key methods include:

  • IR Quality Match Factor (IRQMF) : Thresholds (e.g., <0.1) can differentiate isomers based on spectral variations in the 1000–1300 cm⁻¹ region .
  • Structural Fingerprinting : Differences in peak intensities and positions in the fingerprint region provide isomer-specific signatures .

Key Research Findings

Clinical Safety : Desogestrel and gestodene require careful risk-benefit evaluation due to their thromboembolic risk profile, particularly in patients with predisposing factors .

Metabolic Efficiency : Desogestrel’s rapid conversion to 3-ketodesogestrel ensures sustained progestogenic activity, with steady-state serum concentrations achieved within 8–10 days of administration .

Analytical Challenges : Isomer differentiation necessitates advanced spectroscopic techniques, though specific data on desogestrel’s isomers remains sparse in the literature .

Biological Activity

Desogestrel delta 3-isomer is a synthetic progestogen that has garnered attention for its unique biological properties, particularly in the context of contraceptive formulations. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and associated clinical findings.

Overview

This compound is an isomer of desogestrel, characterized by a different arrangement of atoms while maintaining the same molecular formula (C22H30O) . It is primarily utilized in hormonal contraceptives due to its low androgenic potency, which minimizes side effects commonly associated with other progestins.

This compound exerts its biological effects primarily through selective binding to the progesterone receptor. This interaction leads to:

  • Inhibition of Ovulation : By suppressing luteinizing hormone (LH) and follicle-stimulating hormone (FSH), it effectively prevents ovulation.
  • Endometrial Modification : It alters the endometrial lining, making it less suitable for implantation.
  • Increased Viscosity of Vaginal Mucus : This action reduces sperm motility and access to the ovum .

The active metabolite of desogestrel, etonogestrel, exhibits similar mechanisms with high progestational activity and minimal androgenic effects .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion:

  • Absorption : Rapidly absorbed post-oral administration with peak plasma concentrations reached within 1.5 hours.
  • Bioavailability : Estimated between 60-80%.
  • Metabolism : Primarily metabolized in the liver to etonogestrel, which is responsible for its biological activity.
  • Half-Life : Approximately 30 hours, allowing for once-daily dosing in contraceptive regimens .
  • Elimination : Mainly renal, with metabolites excreted over several days .

Clinical Findings and Case Studies

Numerous studies have investigated the efficacy and safety profile of this compound in contraceptive applications. A notable case-control study highlighted its association with venous thromboembolism (VTE):

StudyYearTypeThrombotic EventsAdjusted OR (95% CI)
WHO Study Group1995Case-control2,994/7699.4 (5.6, 15.6)
Transnational Study1995Case-control2,243/4714.8 (3.4, 6.7)
Bloemenkamp et al.1995Case-control285/1268.7 (3.9, 19.3)

These findings indicate a higher risk of VTE among users of third-generation oral contraceptives containing desogestrel compared to second-generation options .

Benefits and Risks

The benefits of using this compound in contraceptive formulations include:

  • Efficacy : High contraceptive effectiveness with a Pearl Index of approximately 0.17 per 100 women-years.
  • Favorable Lipid Profile : Minimal impact on total cholesterol levels compared to other progestins .

However, risks associated with its use include:

  • Increased Risk of VTE : As noted in various studies, there is an elevated risk for thrombotic events compared to second-generation progestins .
  • Side Effects : Common adverse effects may include mood changes, weight gain, and breakthrough bleeding.

Q & A

Basic Research Questions

Q. How can Desogestrel delta 3-isomer be reliably distinguished from other structural isomers in synthetic mixtures?

  • Methodological Answer : Utilize spectroscopic techniques such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) . For IR, focus on the fingerprint region (1000–1300 cm⁻¹), where isomer-specific band intensities differ. The IR quality match factor (IRQMF) can quantitatively differentiate isomers when visual analysis is inconclusive . For NMR, compare chemical shifts in the δ 3–5 ppm range, where protons near the delta 3 double bond exhibit distinct splitting patterns. Confirm purity using high-performance liquid chromatography (HPLC) with a chiral column .

Q. What experimental protocols are recommended for synthesizing this compound with minimal contamination from related compounds?

  • Methodological Answer : Optimize reaction conditions to favor the delta 3 configuration by controlling steric and electronic factors during the cyclization step. Use stereoselective catalysts (e.g., chiral Lewis acids) and monitor intermediates via thin-layer chromatography (TLC) or mass spectrometry (MS). Post-synthesis, employ preparative HPLC to isolate the delta 3-isomer, referencing USP standards (e.g., USP-1173246) for validation .

Q. How should researchers address solubility challenges when preparing this compound for in vitro assays?

  • Methodological Answer : Solubility varies significantly with solvent polarity. For DMSO-based stock solutions, ensure concentrations ≤16.67 mg/mL (53.69 mM) and use sonication (20–40 kHz, 10–15 minutes) to achieve homogeneity. For aqueous compatibility, pre-dissolve in a co-solvent (e.g., ethanol:water 1:1 v/v) and validate stability via UV-Vis spectrophotometry over 24 hours .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in pharmacokinetic data for this compound across studies?

  • Methodological Answer : Conduct meta-analyses with strict inclusion criteria (e.g., validated analytical methods, consistent dosing protocols). Use multivariate regression to account for variables like metabolic enzyme polymorphisms (e.g., CYP3A4 activity) and solvent effects in drug formulation. Cross-validate findings using isotope-labeled analogs (e.g., deuterated Desogestrel) to trace isomer-specific metabolism .

Q. How can the environmental persistence of this compound be systematically evaluated in wastewater treatment systems?

  • Methodological Answer : Design microcosm experiments simulating aerobic and anaerobic conditions. Quantify degradation kinetics via liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a limit of detection (LOD) ≤1 ng/L. Monitor hydrolysis products (e.g., 3-keto derivatives) and apply computational models (e.g., EPI Suite) to predict bioaccumulation potential. Reference hydrolysis stability data (<10% degradation over 5 days) to contextualize results .

Q. What experimental frameworks are suitable for investigating isomer-specific interactions between this compound and progesterone receptors?

  • Methodological Answer : Use crystallography (e.g., X-ray diffraction of receptor-ligand complexes) to map binding orientations. Complement this with molecular dynamics simulations (≥100 ns trajectories) to assess conformational stability. Validate functional activity via luciferase reporter assays in HEK293 cells transfected with human progesterone receptor (PR) isoforms. Compare dissociation constants (Kd) with delta 4-isomer controls to establish stereochemical selectivity .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer : Follow ICH Q1A guidelines for accelerated stability testing. Store samples at -80°C (long-term), -20°C (intermediate), and 4°C (short-term) with humidity control (≤30% RH). Assess degradation via forced oxidation (H₂O₂ exposure) and photolysis (ICH Q1B). Quantify isomer interconversion using chiral HPLC and assign degradation pathways via high-resolution MS (HRMS) fragmentation patterns .

Q. Data Analysis & Reporting Guidelines

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Apply probit or logit regression for binary endpoints (e.g., teratogenicity). For continuous data (e.g., enzyme inhibition), use nonlinear mixed-effects models (NLME) to account for inter-individual variability. Report 95% confidence intervals and effect sizes (Cohen’s d) to highlight clinical relevance. Validate assumptions via residual plots and Kolmogorov-Smirnov tests .

Q. How can researchers ensure reproducibility when documenting synthetic routes for this compound?

  • Methodological Answer : Adhere to Beilstein Journal of Organic Chemistry guidelines:

  • Provide step-by-step protocols with yields, reaction times, and purification methods.
  • Include characterization data (IR, NMR, HRMS) for all novel intermediates.
  • Deposit raw spectral data in public repositories (e.g., Zenodo) with digital object identifiers (DOIs).
  • Cross-reference USP monographs (e.g., USP-1173246) for impurity thresholds .

Properties

IUPAC Name

(5S,8S,9R,10S,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,5,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O/c1-4-21-14-15(3)20-17-9-7-6-8-16(17)10-11-18(20)19(21)12-13-22(21,23)5-2/h2,6,8,16-20,23H,3-4,7,9-14H2,1H3/t16-,17+,18+,19+,20-,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMGIILCLKIXNG-JASYKLOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC(=C)C3C4CCC=CC4CCC3C1CCC2(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC(=C)[C@@H]3[C@H]4CCC=C[C@@H]4CC[C@H]3[C@@H]1CC[C@]2(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20173962
Record name Desogestrel delta 3-isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201360-82-9
Record name Desogestrel delta 3-isomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201360829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desogestrel delta 3-isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESOGESTREL .DELTA. 3-ISOMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GP962JHY3N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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